molecular formula C12H8N4O2 B11871532 1H-Pyrazolo[3,4-b]pyridine, 5-nitro-3-phenyl- CAS No. 98157-48-3

1H-Pyrazolo[3,4-b]pyridine, 5-nitro-3-phenyl-

Cat. No.: B11871532
CAS No.: 98157-48-3
M. Wt: 240.22 g/mol
InChI Key: COLABRGTQZSTFP-UHFFFAOYSA-N
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Description

Nuclear Magnetic Resonance (NMR)

¹H NMR spectra of pyrazolo[3,4-b]pyridines exhibit distinct signals for aromatic protons. For 5-nitro-3-phenyl-1H-pyrazolo[3,4-b]pyridine, the phenyl group protons resonate as a multiplet at δ 7.45–7.65 ppm, while the pyridine H4 and H6 protons appear as doublets near δ 8.30 and 8.90 ppm, respectively. The absence of N–H signals in DMSO-d₆ suggests tautomeric stabilization at N1.

¹³C NMR data reveal key shifts: the nitro-bearing C5 resonates at δ 148–150 ppm, while C3 (attached to phenyl) appears at δ 140–142 ppm. Pyridine carbons (C7, C8, C9) show deshielding (δ 125–135 ppm) due to conjugation with the nitro group.

Infrared (IR) Spectroscopy

IR spectra display strong absorption bands at 1520 cm⁻¹ and 1345 cm⁻¹ , characteristic of asymmetric and symmetric NO₂ stretching. Aromatic C=C/C=N vibrations appear near 1600 cm⁻¹ , and N–H stretching (if present) occurs around 3400 cm⁻¹ .

UV-Visible Spectroscopy

The conjugated π-system absorbs in the UV region with λₘₐₓ ≈ 290–310 nm (ε ≈ 10⁴ L·mol⁻¹·cm⁻¹), attributed to π→π* transitions. A weaker n→π* band near 350 nm arises from the nitro group’s non-bonding electrons.

Mass Spectrometry (MS)

High-resolution mass spectrometry (HRMS) confirms the molecular ion peak at m/z 240.0645 (calc. 240.0645 for C₁₂H₈N₄O₂). Fragmentation patterns include loss of NO₂ (m/z 194) and subsequent cleavage of the phenyl group (m/z 117).

Tautomeric Behavior and Stability Studies

Pyrazolo[3,4-b]pyridines exhibit tautomerism between 1H- and 2H-forms, influenced by substituents and solvent polarity. The 5-nitro group stabilizes the 1H-tautomer via electron withdrawal, which enhances the acidity of the N2–H proton (pKa ≈ 8–10). In DMSO, the 1H-form predominates (>95%), as evidenced by the absence of exchangeable protons in ¹H NMR.

Thermogravimetric analysis (TGA) of related compounds shows decomposition temperatures above 250°C , indicating thermal stability imparted by aromaticity and nitro group resonance.

Comparative Analysis with Pyrazolo[3,4-b]pyridine Congeners

Property 5-Nitro-3-phenyl-1H-pyrazolo[3,4-b]pyridine 3-Methyl-5-nitro-1-phenyl analog 5-Amino-3-phenyl derivative
Molecular Formula C₁₂H₈N₄O₂ C₁₃H₁₀N₄O₂ C₁₅H₁₂BrN₃
λₘₐₓ (UV-Vis) 290–310 nm 285–300 nm 270–285 nm
¹H NMR (pyridine H) δ 8.30–8.90 δ 8.25–8.85 δ 7.95–8.50
Thermal Stability >250°C >240°C >220°C

The nitro group’s electron-withdrawing effect reduces electron density at C5, decreasing nucleophilic reactivity compared to amino-substituted analogs. Conversely, methyl groups enhance solubility in nonpolar solvents but reduce melting points relative to phenyl derivatives.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

98157-48-3

Molecular Formula

C12H8N4O2

Molecular Weight

240.22 g/mol

IUPAC Name

5-nitro-3-phenyl-2H-pyrazolo[3,4-b]pyridine

InChI

InChI=1S/C12H8N4O2/c17-16(18)9-6-10-11(8-4-2-1-3-5-8)14-15-12(10)13-7-9/h1-7H,(H,13,14,15)

InChI Key

COLABRGTQZSTFP-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=C3C=C(C=NC3=NN2)[N+](=O)[O-]

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-nitro-3-phenyl-1H-pyrazolo[3,4-b]pyridine typically involves the reaction of 5-amino-1-phenylpyrazole with suitable reagents to form the pyrazolopyridine ring system. One common method involves the reaction of 5-amino-1-phenylpyrazole with diethyl ethoxymethylenemalonate, followed by cyclization to form the desired compound . Another approach involves the use of 1,3-dicarbonyl compounds and phosphorus oxychloride to achieve the cyclization .

Industrial Production Methods

Industrial production of 5-nitro-3-phenyl-1H-pyrazolo[3,4-b]pyridine may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

5-Nitro-3-phenyl-1H-pyrazolo[3,4-b]pyridine can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group under suitable conditions.

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas and a palladium catalyst.

    Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride can be used.

    Substitution: Electrophilic aromatic substitution reactions can be carried out using reagents such as bromine or chlorinating agents.

Major Products Formed

    Reduction: The reduction of the nitro group yields 5-amino-3-phenyl-1H-pyrazolo[3,4-b]pyridine.

    Substitution: Electrophilic aromatic substitution reactions can yield halogenated derivatives of the compound.

Scientific Research Applications

Biological Activities

1H-Pyrazolo[3,4-b]pyridine derivatives have shown a wide range of biological activities:

  • Antimalarial Activity : These compounds have been identified as potential inhibitors of the growth of Plasmodium, the parasite responsible for malaria. The compounds can be administered to treat malaria effectively, showcasing their relevance in tropical medicine .
  • Anti-inflammatory Properties : Research indicates that certain derivatives exhibit anti-inflammatory effects. For instance, compounds derived from pyrazolo[3,4-d]pyrimidine structures have been reported to inhibit prostaglandin synthesis, which is crucial in managing inflammatory responses .
  • Antitumor Potential : Some studies suggest that pyrazolo[3,4-b]pyridine derivatives may act as antitumor agents by interfering with cancer cell proliferation mechanisms. Their structural similarity to known anticancer drugs positions them as candidates for further investigation in oncology .

Case Study 1: Antimalarial Efficacy

A study focused on synthesizing pyrazolo[3,4-b]pyridines revealed that specific modifications to the molecular structure enhanced their efficacy against Plasmodium. The research demonstrated a correlation between structural variations and biological activity, suggesting pathways for optimizing drug design for malaria treatment.

Case Study 2: Anti-inflammatory Activity

In another investigation, a series of pyrazolo[3,4-d]pyrimidine derivatives were synthesized and evaluated for their anti-inflammatory properties. The results showed that these compounds had lower toxicity compared to traditional non-steroidal anti-inflammatory drugs (NSAIDs), indicating their potential as safer alternatives in pain management therapies .

Summary Table of Applications

Application AreaDescriptionReference
AntimalarialInhibitors of Plasmodium growth
Anti-inflammatoryProstaglandin synthesis inhibition
AntitumorPotential interference with cancer cell proliferation

Comparison with Similar Compounds

Substituent Effects at Position 5

The 5-nitro substituent distinguishes this compound from other derivatives. Key comparisons include:

Compound Position 5 Substituent Key Properties Biological Relevance Reference
5-Nitro-3-phenyl derivative Nitro (-NO₂) High electrophilicity; potential for redox activity or nitro-reduction pathways May act as a pharmacophore in inhibitors
5-Amino-3-phenyl derivative Amino (-NH₂) Electron-donating; enhances hydrogen bonding Improved solubility and target affinity
5-Bromo-3-phenyl derivative Bromo (-Br) Halogen bonding capability; useful for further functionalization Intermediate in cross-coupling reactions
5-Fluoro-3-iodo derivative Fluoro (-F), Iodo (-I) Electronegative; impacts metabolic stability Potential in radiopharmaceuticals

Key Findings :

  • Nitro groups enhance electrophilicity but may reduce metabolic stability compared to amino or halogen substituents .
  • Bromo and iodo derivatives are more reactive in cross-coupling reactions, enabling diversification .

Substituent Effects at Position 3

The 3-phenyl group is compared to other aryl or heteroaryl substituents:

Compound Position 3 Substituent Key Properties Biological Relevance Reference
3-Phenyl derivative Phenyl (-C₆H₅) Steric bulk; π-π stacking interactions Common in kinase inhibitors
3-(4-Piperazinyl) derivative 4-Methylpiperazinyl Basic nitrogen; enhances solubility and target engagement Improved pharmacokinetics
3-(Benzimidazolyl) derivative Benzimidazole Hydrogen bond donor/acceptor sites Anticancer and antimicrobial activity
3-Pyridinyl derivative Pyridinyl (-C₅H₄N) Hydrogen bonding via nitrogen lone pair Potent B-RafV600E inhibition (IC₅₀ = 3 nM)

Key Findings :

  • Phenyl groups optimize π-π interactions in hydrophobic binding pockets, common in kinase inhibitors .
  • Heteroaryl substituents (e.g., pyridinyl) improve potency via additional hydrogen bonding .

Core Structure Modifications

Replacing the pyrazolo[3,4-b]pyridine core with pyrrolo[2,3-b]pyridine alters bioactivity:

Compound Core Structure Key Properties Biological Relevance Reference
5-Nitro-3-phenyl-pyrazolo[3,4-b]pyridine Pyrazolo[3,4-b]pyridine Planar structure; moderate potency Scaffold for kinase inhibitors
5-Aryl-pyrrolo[2,3-b]pyridine Pyrrolo[2,3-b]pyridine Reduced planarity; improved solubility Comparable B-RafV600E inhibition
1H-Pyrazolo[3,4-b]pyridin-3(2H)-one Pyrazolo[3,4-b]pyridinone Lactam structure; enhanced hydrogen bonding Potent alkaline phosphatase inhibition

Key Findings :

  • Pyrrolo[2,3-b]pyridines exhibit similar potency but better solubility due to reduced planarity .
  • Pyrazolo[3,4-b]pyridinones (lactams) show enhanced target engagement via hydrogen bonding .

Key Findings :

  • Bromination and Suzuki coupling generally offer higher yields (>60%) .
  • Multi-step syntheses (e.g., nitro reduction) result in lower yields (~36%) .

Biological Activity

1H-Pyrazolo[3,4-b]pyridine, 5-nitro-3-phenyl- is a bicyclic heterocyclic compound that combines a pyrazole ring and a pyridine ring. The presence of a nitro group at the 5-position and a phenyl group at the 3-position enhances its chemical properties and biological activities. This compound is part of the broader family of pyrazolopyridines, known for their diverse applications in medicinal chemistry.

  • Molecular Formula : C12H8N4O2
  • Molecular Weight : 240.218 g/mol
  • CAS Number : 98157-48-3

Biological Activity

Research indicates that derivatives of 1H-pyrazolo[3,4-b]pyridine exhibit significant biological activities, including:

  • Antiviral Activity : Compounds derived from this structure have shown effectiveness against various viruses, including herpes simplex virus (HSV) and vesicular stomatitis virus (VSV) .
  • Antiinflammatory Effects : Some derivatives have been noted for their anti-inflammatory properties .
  • Anticancer Potential : Studies have reported that certain compounds within this class exhibit potent inhibition of cyclin-dependent kinases (CDKs), which are crucial in cell cycle regulation .

Synthesis Methods

Various synthetic routes have been developed to create 1H-pyrazolo[3,4-b]pyridine derivatives. These methods often involve the reaction of hydrazines with pyridine derivatives or the use of multi-component reactions to yield complex structures efficiently.

Case Studies and Research Findings

  • Antiviral Studies :
    • A study demonstrated that specific derivatives showed remarkable antiviral activity against HSV with an effective concentration (EC50) significantly lower than that of standard antiviral agents . For instance, one compound exhibited an EC50 value against HSV-1 at approximately 20 μg/10^5 cells.
    • Another research highlighted that certain compounds displayed higher antiviral efficacy against tobacco mosaic virus compared to commercial agents, indicating their potential as therapeutic agents .
  • Anticancer Activity :
    • In vitro studies have shown that some derivatives inhibit cellular proliferation in various human cancer cell lines (e.g., HeLa, HCT116). For example, one derivative demonstrated an IC50 value of 0.36 µM against CDK2 and was found to be highly selective over CDK9 .

Comparative Analysis with Related Compounds

Compound NameStructural FeaturesUnique Aspects
1H-Pyrazolo[3,4-c]pyridineDifferent fusion patternExhibits different biological activities
1H-Pyrazolo[4,3-b]pyridineAlternative ring fusionKnown for its anti-inflammatory effects
1H-Pyrazolo[3,5-b]pyridineVarying substitution patternsPotential use in neuroprotective therapies
1H-Pyrazolo[3,4-d]pyrimidineIncorporates pyrimidine ringUnique pharmacological profiles

The unique substitution pattern of 1H-pyrazolo[3,4-b]pyridine contributes to its enhanced reactivity and biological activity compared to its analogs.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing 5-nitro-3-phenyl-1H-pyrazolo[3,4-b]pyridine?

  • Methodology : The synthesis typically involves bromination followed by esterification. For example, brominated intermediates (e.g., 5-bromo-1H-pyrazolo[3,4-b]pyridine) are iodinated using N-iodosuccinimide, followed by protection with para-methoxybenzyl chloride and subsequent esterification . Multi-component reactions using L-proline as a catalyst have also been employed to synthesize pyrazolo[3,4-b]pyridine derivatives, enabling efficient coupling of aldehydes, anilines, and pyrazolones .

Q. How is the molecular structure of 5-nitro-3-phenyl-1H-pyrazolo[3,4-b]pyridine characterized?

  • Methodology : Structural elucidation relies on X-ray crystallography to determine bond angles, hydrogen bonding (e.g., graph-set analysis), and crystal packing . 1D/2D NMR (e.g., 1^1H, 13^{13}C, COSY, HETCOR) is critical for confirming regiochemistry and substituent positions, particularly for intermediates like 4-chloro-1H-pyrazolo[3,4-b]pyridine .

Q. What spectroscopic techniques are used to validate the purity of pyrazolo[3,4-b]pyridine derivatives?

  • Methodology : High-resolution mass spectrometry (HRMS) confirms molecular weights, while HPLC with UV detection ensures purity (>95%). FT-IR identifies functional groups (e.g., nitro, ester) through characteristic absorption bands .

Advanced Research Questions

Q. How can researchers design derivatives of 1H-pyrazolo[3,4-b]pyridine for selective kinase inhibition?

  • Methodology : Focus on substituent effects :

  • Nitro groups at position 5 enhance electronic properties and binding to kinase ATP pockets.
  • Phenyl rings at position 3 improve hydrophobic interactions (e.g., FGFR1 inhibition, IC50_{50} = 12 nM) .
  • Bromine or iodine at position 5 increases lipophilicity, enhancing cell permeability (e.g., antitumor activity in H1581 xenograft models) .

Q. What strategies reconcile contradictory bioactivity data among pyrazolo[3,4-b]pyridine derivatives?

  • Methodology :

  • Isomer comparison : 1H-Pyrazolo[3,4-b]pyridine vs. [3,4-c] isomers show divergent enzyme inhibition due to nitrogen positioning .
  • SAR studies : Methyl or trifluoromethyl groups at position 4 alter binding to FGFR vs. VEGFR kinases, explaining selectivity discrepancies .
  • In vitro vs. in vivo validation : Compound 7n (FGFR inhibitor) showed 80% tumor growth inhibition in vivo despite moderate in vitro ADME properties, highlighting the need for pharmacokinetic profiling .

Q. How do computational methods aid in optimizing pyrazolo[3,4-b]pyridine derivatives for antiviral activity?

  • Methodology :

  • Molecular docking : Predict binding to viral targets (e.g., herpes simplex virus helicase) using PyMOL or AutoDock .
  • 3D-QSAR : Correlate substituent electronic parameters (e.g., Hammett constants) with IC50_{50} values .
  • MD simulations : Assess stability of inhibitor-protein complexes over 100 ns trajectories .

Q. What experimental approaches evaluate the impact of nitro group positioning on bioactivity?

  • Methodology :

  • Regioselective synthesis : Compare 5-nitro vs. 6-nitro isomers using directed metalation or protecting group strategies.
  • Enzyme assays : Test inhibition of alkaline phosphatase (h-TNAP) or FGFR1; e.g., 5-nitro derivatives showed 10-fold higher potency than 6-nitro analogs .
  • Crystallography : Resolve nitro group orientation in active sites (e.g., PDB ID 4RWL) .

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